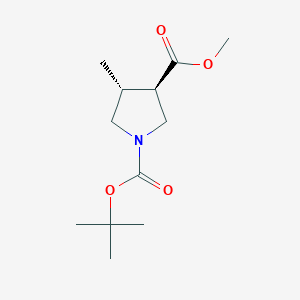
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions[_{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO [2,3-D ...](https://www.sigmaaldrich.com/DE/en/product/aldrich/r853070). One common method includes the condensation of ethyl cyanoacetate with 2-chlorobenzaldehyde in the presence of thiourea[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The reaction mixture is then heated to facilitate the formation of the desired compound[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Major Products Formed:
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique in its structure and properties compared to other similar compounds[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Some similar compounds include:
Ethyl 4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methyl group at the 6-position.
This compound: Contains a methyl group at the 6-position.
Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXFBPXQGHDFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2504151.png)

![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)


![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2504163.png)

